

# Itacitinib renal impairment dosing adjustment guidelines

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Itacitinib

CAS No.: 1334298-90-6

Cat. No.: S531018

Get Quote

## Is itacitinib dosing affected by renal impairment?

**Answer:** No. Current evidence indicates that **no dose adjustment is necessary** for **itacitinib** in patients with any degree of renal impairment [1] [2] [3].

- **Rationale: Itacitinib** is primarily eliminated by hepatic metabolism, with minimal renal clearance (approximately 8.4% of the dose is excreted unchanged in the urine) [1].
- **Official Recommendation:** Based on the magnitude of exposure changes observed in a dedicated pharmacokinetic study and the drug's historic risk-benefit profile, no dose adjustment is recommended for patients with impaired renal function [1] [2].

## What data supports this recommendation?

The key evidence comes from a single-dose, open-label study that compared the pharmacokinetics and safety of a 300 mg dose of **itacitinib** in participants with normal renal function, severe renal impairment, and ESRD on hemodialysis [1] [2]. The changes in exposure are summarized below.

**Table 1: Itacitinib Exposure in Renal Impairment (Relative to Normal Function) [1]**

Patient Group	Hemodialysis Timing	Cmax (Geometric Mean Ratio)	AUC0-∞ (Geometric Mean Ratio)
Severe Renal Impairment	Not on dialysis	1.65 (1.13 - 2.39)	2.23 (1.56 - 3.18)
End-Stage Renal Disease (ESRD)	4 hours <b>before</b> dialysis	0.71 (0.49 - 1.03)	0.81 (0.57 - 1.16)
End-Stage Renal Disease (ESRD)	1 hour <b>after</b> dialysis	0.83 (0.57 - 1.20)	0.95 (0.66 - 1.35)

*Cmax*: Maximum plasma drug concentration; *AUC0-∞*: Area under the plasma concentration-time curve from time zero to infinity. Values are presented as Geometric Mean Ratios (90% Confidence Interval).

**Safety Findings:** In this study, **itacitinib** was well tolerated across all groups. Only three Grade 1 treatment-emergent adverse events were reported, indicating a favorable safety profile in renally impaired patients [1].

**Table 2: Key Findings on Itacitinib and Hemodialysis [1]**

Aspect	Finding
<b>Dialysis Clearance</b>	The fraction of the itacitinib dose removed during a 4-hour hemodialysis session was minimal (2.18%).
<b>Administration &amp; Dialysis</b>	Itacitinib may be administered to patients undergoing hemodialysis <b>regardless of the timing</b> of the dialysis session.

## Experimental Protocol: Key Pharmacokinetic Study

For researchers wishing to understand the foundational data, here is a summary of the critical study methodology.

**Objective:** To evaluate the effect of renal impairment on the plasma exposure of **itacitinib** [1].

**Study Design:**

- **Type:** Single-dose, open-label, parallel-group study.
- **Participants:** Individuals with normal renal function (n=10), severe renal impairment (eGFR <30 mL/min/1.73 m<sup>2</sup>, not on dialysis; n=8), and ESRD (on hemodialysis; n=8).
- **Dosing:** A single 300 mg dose (3 x 100 mg sustained-release tablets) was administered after a medium-fat meal [1].
- **ESRD Arm:** The ESRD group was studied in two periods, receiving the dose either 4 hours before (Period 1) or 1 hour after (Period 2) a hemodialysis session [1].

#### Pharmacokinetic Sampling:

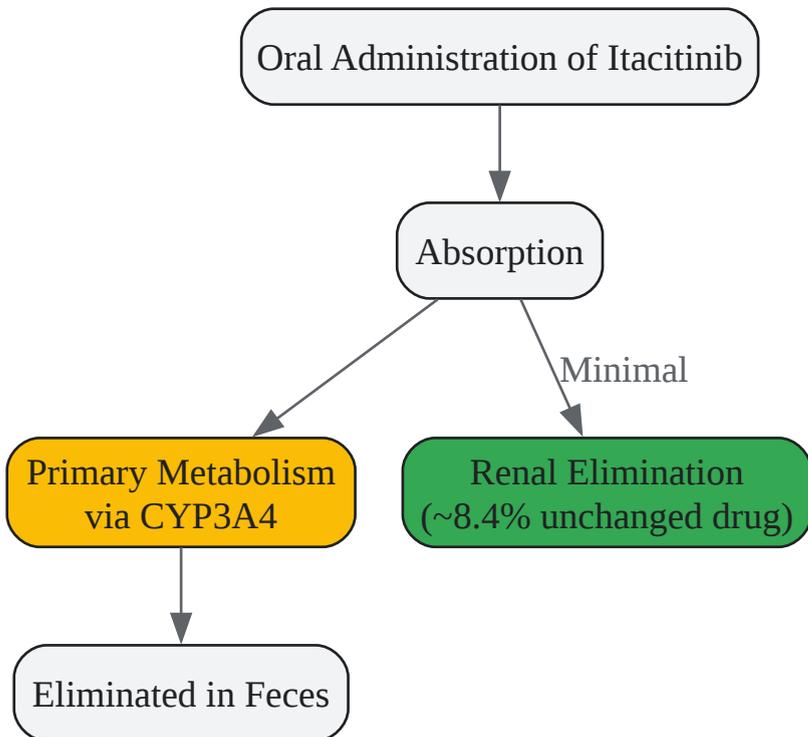
- **Plasma:** Serial blood samples were collected before dosing and up to 72 hours after dosing [1].
- **Urine:** Collected from participants with normal function and severe impairment over intervals from -12 to 72 hours [1].
- **Dialysate:** Collected during the hemodialysis session in ESRD Period 1 [1].

#### Bioanalytical Methods:

- Plasma, urine, and dialysate samples were analyzed using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods [1].
- The assays demonstrated acceptable precision and accuracy across the validation runs [1].

## Itacitinib Pharmacokinetics and Elimination Pathway

The rationale for the lack of need for renal dose adjustment is rooted in **itacitinib**'s elimination pathway.



[Click to download full resolution via product page](#)

As the diagram illustrates, **itacitinib** is mainly cleared by hepatic metabolism via the **Cytochrome P450 3A4 (CYP3A4)** enzyme [1] [3]. Renal excretion plays only a minor role, which is why impairment of kidney function does not significantly alter its overall clearance from the body [1].

## Key Considerations for Researchers

- **Dosing in Clinical Trials:** The prescribing information states that the final dosage recommendation was to be based on cumulative pharmacokinetics and safety from this renal impairment study and the pivotal graft-versus-host disease trial [1].
- **Drug-Drug Interactions (DDIs):** Since **itacitinib** is a CYP3A4 substrate, co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampin) can significantly increase or decrease **itacitinib** exposure, respectively [1]. Population PK analysis suggests that co-administration with potent CYP3A4 inhibitors (like posaconazole) decreases **itacitinib** clearance by 39%, but this is not considered clinically relevant enough to warrant a dose adjustment [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. The Effect of Renal on the Pharmacokinetics and Safety... Impairment [pmc.ncbi.nlm.nih.gov]
2. The Effect of Renal Impairment on the Pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]
3. Population Pharmacokinetic Analysis of Itacitinib, a ... [sciencedirect.com]

To cite this document: Smolecule. [Itacitinib renal impairment dosing adjustment guidelines].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b531018#itacitinib-renal-impairment-dosing-adjustment-guidelines>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)